Fluorophen’s μ-Receptor Affinity Greatly Exceeds Morphine
Fluorophen demonstrates approximately 6-fold higher affinity for the μ-opioid receptor compared to morphine, a standard comparator in opioid pharmacology. This quantifiable superiority is crucial for applications requiring high-potency μ-receptor engagement [1].
| Evidence Dimension | μ-Opioid Receptor Affinity |
|---|---|
| Target Compound Data | Approximately 6x that of morphine |
| Comparator Or Baseline | Morphine (Relative Potency = 1) |
| Quantified Difference | ~6 fold higher relative potency |
| Conditions | Binding assay in rat brain homogenate; IC50 data relative to morphine standard |
Why This Matters
This 6-fold difference in μ-affinity is a key specification for researchers who need a high-potency μ-agonist radiotracer, distinguishing fluorophen from lower-affinity alternatives like morphine in PET imaging protocols.
- [1] Rice KC, Konicki PE, Quirion R, Burke TR Jr, Pert CB. Synthesis and pharmacological characterization of (+/-)-5,9 alpha-dimethyl-2-[2-(4-fluorophenyl)ethyl]-2'-hydroxy-6,7-benzomorphan (fluorophen), a ligand suitable for visualization of opiate receptors in vivo. J Med Chem. 1983 Nov;26(11):1643-5. View Source
